molecular formula C15H18IN3O3 B11073931 N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11073931
M. Wt: 415.23 g/mol
InChI Key: XTCHWIZBYJHNSA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, an iodinated pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Coupling with Dimethoxyphenyl Group: The iodinated pyrazole is coupled with a 2,5-dimethoxyphenyl derivative through a nucleophilic substitution reaction.

    Acetamide Formation: Finally, the acetamide group is introduced via an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The iodinated pyrazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Uniqueness

The uniqueness of N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the iodine atom, in particular, may confer unique properties compared to its chloro, bromo, or fluoro analogs.

Properties

Molecular Formula

C15H18IN3O3

Molecular Weight

415.23 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C15H18IN3O3/c1-9-15(16)10(2)19(18-9)8-14(20)17-12-7-11(21-3)5-6-13(12)22-4/h5-7H,8H2,1-4H3,(H,17,20)

InChI Key

XTCHWIZBYJHNSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)OC)OC)C)I

Origin of Product

United States

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